molecular formula C8H15N3O B12883548 3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B12883548
M. Wt: 169.22 g/mol
InChI Key: ZARPMARMBORLMS-UHFFFAOYSA-N
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Description

3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with 3-methoxypropan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the pyrazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrazole compounds .

Scientific Research Applications

3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and amine groups provide versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its potential bioactivity makes it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-methoxy-1-(1-methylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C8H15N3O/c1-11-6-7(5-10-11)8(9)3-4-12-2/h5-6,8H,3-4,9H2,1-2H3

InChI Key

ZARPMARMBORLMS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(CCOC)N

Origin of Product

United States

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